1-(5-Bromo-1-benzofuran-2-YL)ethanol
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Overview
Description
1-(5-Bromo-1-benzofuran-2-YL)ethanol is an organic compound with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.081 g/mol . This compound is a derivative of benzofuran, a heterocyclic aromatic organic compound known for its diverse biological activities. The presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the benzofuran ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 1-(5-Bromo-1-benzofuran-2-YL)ethanol typically involves the bromination of benzofuran followed by the introduction of the ethanol group. One common method involves the bromination of 2-hydroxybenzofuran using bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-2-hydroxybenzofuran is then subjected to a Grignard reaction with ethyl magnesium bromide to yield this compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Bromo-1-benzofuran-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
1-(5-Bromo-1-benzofuran-2-YL)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1-benzofuran-2-YL)ethanol involves its interaction with various molecular targets. The bromine and hydroxyl groups play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. For instance, the compound may inhibit certain enzymes by forming hydrogen bonds with the active site residues, leading to a decrease in enzyme activity .
Comparison with Similar Compounds
1-(5-Bromo-1-benzofuran-2-YL)ethanol can be compared with other benzofuran derivatives such as:
1-(5-Bromo-1-benzofuran-2-YL)ethanone: This compound has a ketone group instead of a hydroxyl group, which alters its reactivity and biological activity.
1-(5-Bromo-1-benzofuran-2-YL)methanol: The presence of a methanol group instead of ethanol affects its solubility and interaction with biological targets.
5-Bromo-2-hydroxybenzofuran: Lacks the ethanol group, making it less versatile in chemical reactions but still valuable for studying the effects of bromine substitution on benzofuran’s biological activity.
The uniqueness of this compound lies in its combination of bromine and ethanol groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHGBROBZNHZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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